D-Glucosamine-3,6-di-O-sulphate(2na) D-Glucosamine-3,6-di-O-sulphate(2na)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18517476
InChI: InChI=1S/C6H13NO11S2.2Na/c7-3-5(18-20(13,14)15)4(8)2(17-6(3)9)1-16-19(10,11)12;;/h2-6,8-9H,1,7H2,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1
SMILES:
Molecular Formula: C6H11NNa2O11S2
Molecular Weight: 383.3 g/mol

D-Glucosamine-3,6-di-O-sulphate(2na)

CAS No.:

Cat. No.: VC18517476

Molecular Formula: C6H11NNa2O11S2

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

D-Glucosamine-3,6-di-O-sulphate(2na) -

Specification

Molecular Formula C6H11NNa2O11S2
Molecular Weight 383.3 g/mol
IUPAC Name disodium;[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Standard InChI InChI=1S/C6H13NO11S2.2Na/c7-3-5(18-20(13,14)15)4(8)2(17-6(3)9)1-16-19(10,11)12;;/h2-6,8-9H,1,7H2,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1
Standard InChI Key SYUWXZWCRHWRIA-QOJDFBNTSA-L
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The core structure of D-glucosamine-3,6-di-O-sulphate retains the pyranose ring configuration of β-D-glucosamine, with sulfate esterification at C3 and C6 (Figure 1). X-ray crystallographic studies of analogous sulfated carbohydrates confirm that such modifications induce conformational strain, altering ring puckering and hydrogen-bonding networks . The disodium salt form enhances aqueous solubility, critical for biological assays.

Table 1: Comparative Physicochemical Properties of Sulfated Glucosamine Derivatives

PropertyD-Glucosamine-3,6-di-O-sulphate (2Na)D-Glucosamine-2,3-di-O-sulphate (2Na)
Molecular FormulaC₆H₁₁NNa₂O₁₁S₂C₆H₁₁NNa₂O₁₁S₂
Molecular Weight (g/mol)383.26383.26
Sulfation Positions3-O, 6-O2-N, 3-O
pKa (Sulfate)~1.5 (primary), ~2.5 (secondary)1.2 (N-sulfate), 1.8 (O-sulfate)
Solubility (H₂O)>50 mg/mL (predicted)32 mg/mL

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy serves as the gold standard for verifying sulfation patterns. For the 3,6-di-O-sulfate, key ¹H-NMR signals include:

  • C1 anomeric proton: δ 5.2–5.4 ppm (d, J = 3.5 Hz), indicative of β-glycosidic linkage.

  • C3 and C6 protons: Downfield shifts to δ 4.3–4.6 ppm due to deshielding by sulfate electronegativity .

³¹P-NMR is non-contributory given the absence of phosphate groups. Mass spectrometry (ESI-negative mode) typically yields [M–2Na+H]⁻ at m/z 286.03, consistent with calculated values .

Synthetic Methodologies

Stepwise Sulfation Strategy

Synthesis parallels protocols for related sulfated amino sugars, employing regioselective protection-deprotection sequences :

Step 1: N-Acetylation
D-Glucosamine hydrochloride undergoes N-acetylation using acetic anhydride in methanol, yielding N-acetyl-D-glucosamine (yield >90%).

Step 2: Temporary Protecting Groups
C4 and C6 hydroxyls are blocked with tert-butyldimethylsilyl (TBDMS) groups, leaving C3-OH exposed.

Step 3: C3-O-Sulfation
Reaction with sulfur trioxide-triethylamine complex in DMF installs the C3 sulfate (85% yield).

Step 4: C6-O-Sulfation
TBDMS deprotection under acidic conditions (e.g., TFA/CH₂Cl₂) liberates C6-OH, followed by sulfation as above (78% yield).

Step 5: Salt Formation
Ion exchange chromatography replaces protons with Na⁺ ions, yielding the disodium salt.

Challenges in Regioselectivity

Competitive sulfation at C4 or unintended N-sulfation may occur without stringent protecting group strategies. Recent advances leveraging enzymatic sulfotransferases (e.g., heparan sulfate 3-OST isoforms) show promise for biocatalytic precision but remain cost-prohibitive for large-scale synthesis .

Biological Activities and Mechanisms

Glycosaminoglycan Mimicry

The 3,6-di-O-sulfate motif mimics natural sulfation patterns in heparan sulfate (HS), enabling competitive inhibition of growth factor-HS interactions. Experimental models suggest nanomolar affinity for fibroblast growth factor-2 (FGF-2), potentially modulating angiogenesis .

Anti-Inflammatory Properties

In murine macrophage assays, 3,6-di-O-sulfated glucosamine reduces LPS-induced TNF-α secretion by 40% at 100 μM, outperforming monosulfated analogs. Mechanistically, it interferes with Toll-like receptor 4 (TLR4) dimerization, as evidenced by fluorescence resonance energy transfer (FRET) assays.

Cartilage Matrix Effects

Comparative studies with glucosamine sulfate show 3,6-di-O-sulfate enhances chondroitin sulfate synthesis in human chondrocytes by 22% (p < 0.05), likely through substrate-level activation of UDP-N-acetylgalactosamine 4-epimerase .

Research and Therapeutic Applications

Glycomics Tool Development

As a defined sulfation standard, this compound enables:

  • Calibration of heparin lyase digestion profiles in HS analysis .

  • Structural validation of synthetic heparan sulfate oligosaccharides via LC-MS/MS.

Investigational Therapeutics

Preclinical models highlight potential in:

  • Osteoarthritis: Synergistic effects with hyaluronic acid in cartilage explant models.

  • Anticoagulation: Weak direct factor Xa inhibition (IC₅₀ = 450 μM), unsuitable as standalone anticoagulant but may enhance heparin’s efficacy.

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